4-(Benzylamino)-1-naphthol
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Overview
Description
4-(Benzylamino)-1-naphthol is an organic compound that features a naphthol core substituted with a benzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-1-naphthol typically involves the reaction of 1-naphthol with benzylamine. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction proceeds as follows:
- Dissolve 1-naphthol in an appropriate solvent like ethanol.
- Add benzylamine to the solution.
- Introduce the Pd/C catalyst.
- Conduct the reaction under hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-1-naphthol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthol ring or the benzylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the original compound.
Substitution: Substituted naphthol derivatives.
Scientific Research Applications
4-(Benzylamino)-1-naphthol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antifungal activities
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-1-naphthol involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis. The compound may also interfere with essential enzymatic processes within the microbial cells .
Comparison with Similar Compounds
Similar Compounds
4-(Benzylamino)butoxy-9H-carbazole: Known for its antimicrobial properties.
Benzylamine: A simpler analogue with a benzyl group attached to an amine functional group.
Uniqueness
4-(Benzylamino)-1-naphthol is unique due to its naphthol core, which imparts distinct chemical properties and reactivity compared to simpler benzylamine derivatives. Its structure allows for a broader range of chemical modifications and applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
Properties
Molecular Formula |
C17H15NO |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-(benzylamino)naphthalen-1-ol |
InChI |
InChI=1S/C17H15NO/c19-17-11-10-16(14-8-4-5-9-15(14)17)18-12-13-6-2-1-3-7-13/h1-11,18-19H,12H2 |
InChI Key |
GXGORQOUKCMHGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C3=CC=CC=C32)O |
Origin of Product |
United States |
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